![molecular formula C10H11N3 B1628246 2-((1H-Pyrazol-1-yl)methyl)aniline CAS No. 956533-57-6](/img/structure/B1628246.png)
2-((1H-Pyrazol-1-yl)methyl)aniline
Overview
Description
“2-((1H-Pyrazol-1-yl)methyl)aniline” is a chemical compound with the molecular formula C9H9N3 . It is a derivative of aniline and pyrazole . The compound is not widely described in the literature, but it is likely to share some properties with similar compounds .
Molecular Structure Analysis
The molecular structure of “2-((1H-Pyrazol-1-yl)methyl)aniline” consists of a pyrazole ring attached to an aniline group via a methylene bridge . The InChI code for this compound is 1S/C10H11N3/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8,11H2 .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, like “2-((1H-Pyrazol-1-yl)methyl)aniline”, have been recognized for their potent antileishmanial and antimalarial activities. These compounds have been synthesized and structurally verified through techniques such as FTIR and NMR, indicating their potential in therapeutic applications against these diseases .
Cancer Therapeutics
The pyrazole core structure has shown promise in inhibiting the growth of cancer cells, such as PC-3 prostate cancer cells. This suggests that “2-((1H-Pyrazol-1-yl)methyl)aniline” could be explored for its efficacy in cancer treatment, particularly as an androgen receptor antagonist .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. Pyrazole derivatives have been used in such studies to predict their binding affinities and activity profiles, which could be applicable to “2-((1H-Pyrazol-1-yl)methyl)aniline” in drug design and discovery processes .
Antioxidant Properties
Compounds with a pyrazole scaffold have been evaluated for their antioxidant properties. This includes the synthesis of new derivatives and screening for their ability to act as antioxidants, which is another potential application area for "2-((1H-Pyrazol-1-yl)methyl)aniline" .
Safety and Hazards
Future Directions
The future directions for “2-((1H-Pyrazol-1-yl)methyl)aniline” could involve further exploration of its potential biological activities and applications in drug discovery . Further studies could also focus on the development of novel synthetic routes and the investigation of its reactivity in various chemical reactions .
Mechanism of Action
Target of Action
The primary targets of 2-((1H-Pyrazol-1-yl)methyl)aniline, also known as 2-[(1-Pyrazolyl)methyl]aniline, are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a mechanism that involves binding to the active site of the target organism’s proteins . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound’s interaction with its targets can lead to changes in the target organism’s metabolic processes . This can result in the inhibition of the organism’s growth and reproduction, thereby exerting an antileishmanial and antimalarial effect .
Result of Action
The result of the action of 2-((1H-Pyrazol-1-yl)methyl)aniline is the inhibition of the growth and reproduction of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria, diseases caused by these organisms .
properties
IUPAC Name |
2-(pyrazol-1-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQOHYYOWHKCCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586320 | |
Record name | 2-[(1H-Pyrazol-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-Pyrazol-1-yl)methyl)aniline | |
CAS RN |
956533-57-6 | |
Record name | 2-[(1H-Pyrazol-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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